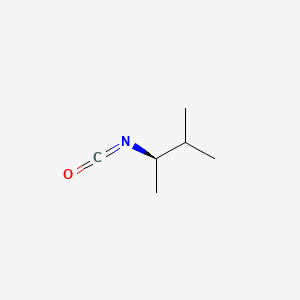

(R)-(-)-3-Methyl-2-butyl isocyanate

Descripción general

Descripción

®-(-)-3-Methyl-2-butyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The ®-(-) designation indicates the specific enantiomer of the compound, which can have different properties and reactivities compared to its (S)-(+)-enantiomer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-3-Methyl-2-butyl isocyanate typically involves the reaction of an amine with phosgene (COCl2). The general reaction is as follows:

R-NH2+COCl2→R-N=C=O+2HCl

This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride have been developed to improve safety .

Industrial Production Methods

In industrial settings, isocyanates are often produced using large-scale phosgenation processes. The production facilities are equipped with safety measures to handle the toxic and reactive nature of phosgene. Additionally, bio-based methods for producing isocyanates are being explored to address environmental concerns .

Análisis De Reacciones Químicas

Types of Reactions

®-(-)-3-Methyl-2-butyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.

Polymerization: Reacts with diols or polyols to form polyurethanes.

Common Reagents and Conditions

Alcohols: React with isocyanates to form urethanes (carbamates).

Amines: React with isocyanates to form substituted ureas.

Water: Reacts with isocyanates to form carbamic acid, which decomposes to amine and carbon dioxide.

Major Products Formed

Urethanes (Carbamates): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from the hydrolysis reaction.

Aplicaciones Científicas De Investigación

®-(-)-3-Methyl-2-butyl isocyanate has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential use in drug development.

Medicine: Investigated for its potential therapeutic applications and as a reagent in diagnostic assays.

Mecanismo De Acción

The mechanism of action of ®-(-)-3-Methyl-2-butyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. The reaction typically involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of various products such as urethanes and substituted ureas .

Comparación Con Compuestos Similares

Similar Compounds

- Phenyl isocyanate

- Methyl isocyanate

- Toluene diisocyanate

- Hexamethylene diisocyanate

Uniqueness

®-(-)-3-Methyl-2-butyl isocyanate is unique due to its specific chiral configuration, which can result in different reactivity and interactions compared to its (S)-(+)-enantiomer and other isocyanates. This chiral specificity can be important in applications where stereochemistry plays a crucial role, such as in drug development and asymmetric synthesis .

Actividad Biológica

(R)-(-)-3-Methyl-2-butyl isocyanate is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this isocyanate, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

Isocyanates are highly reactive compounds known for their applications in various fields, including pharmaceuticals and agrochemicals. The specific structure of this compound contributes to its unique biological properties, which can be influenced by its substituents.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of the corresponding amine with phosgene or other carbonyl sources. The reactivity of isocyanates, including this compound, allows them to participate in nucleophilic addition reactions with various biological nucleophiles such as amino acids and proteins. This reactivity is crucial for understanding their biological interactions.

Antimicrobial Activity

Research indicates that certain isocyanates exhibit antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of various bacterial strains. For instance, derivatives of isocyanates have been tested against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL in clinical isolates .

Cytotoxic Effects

Cytotoxicity assays using cell lines such as HeLa and L929 have demonstrated that some isocyanates can induce cell death through mechanisms involving oxidative stress and apoptosis. The cytotoxic activity of this compound has yet to be extensively documented; however, related compounds show significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like cisplatin .

The biological activity of this compound may involve several mechanisms:

- Nucleophilic Attack : The electrophilic carbon in the isocyanate group can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids.

- Oxidative Stress : Similar compounds increase levels of reactive oxygen species (ROS), which can result in cellular damage and apoptosis .

- TRPA1 Activation : Some studies suggest that isocyanates activate TRPA1 channels in sensory neurons, contributing to nociceptive responses and inflammation .

Industrial Exposure Incidents

The historical context surrounding methyl isocyanate highlights its potential dangers. The Bhopal disaster underscored the acute toxic effects associated with exposure to isocyanates, leading to respiratory distress and long-term health consequences for survivors . This incident emphasizes the need for careful handling and understanding of the biological impact of isocyanates.

Research Findings

Recent studies have focused on the toxicological profiles of various isocyanates, including their effects on animal models. For example, inhalation studies in rats and mice revealed significant respiratory pathology following exposure to high concentrations of methyl isocyanate, characterized by necrosis and inflammation in the lungs .

Data Summary

Propiedades

IUPAC Name |

(2R)-2-isocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWKSXDJYECKQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426976 | |

| Record name | (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-84-0 | |

| Record name | (2R)-2-Isocyanato-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.